molecular formula C9H12N4O3 B11886063 6-Methoxy-3,7,9-trimethyl-7,9-dihydro-2H-purine-2,8(3H)-dione

6-Methoxy-3,7,9-trimethyl-7,9-dihydro-2H-purine-2,8(3H)-dione

Cat. No.: B11886063
M. Wt: 224.22 g/mol
InChI Key: CHRZNQODBJLECH-UHFFFAOYSA-N
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Description

6-Methoxy-3,7,9-trimethyl-7,9-dihydro-2H-purine-2,8(3H)-dione is a purine derivative Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3,7,9-trimethyl-7,9-dihydro-2H-purine-2,8(3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as xanthine derivatives.

    Methoxylation: Introduction of the methoxy group at the 6-position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled temperature and pressure conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,7,9-trimethyl-7,9-dihydro-2H-purine-2,8(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-Methoxy-3,7,9-trimethyl-7,9-dihydro-2H-purine-2,8(3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-3,7,9-trimethyl-7,9-dihydro-2H-purine-2,8(3H)-dione involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

Uniqueness

6-Methoxy-3,7,9-trimethyl-7,9-dihydro-2H-purine-2,8(3H)-dione is unique due to the presence of the methoxy group at the 6-position, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

6-methoxy-3,7,9-trimethylpurine-2,8-dione

InChI

InChI=1S/C9H12N4O3/c1-11-5-6(16-4)10-8(14)12(2)7(5)13(3)9(11)15/h1-4H3

InChI Key

CHRZNQODBJLECH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N(C(=O)N=C2OC)C)N(C1=O)C

Origin of Product

United States

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